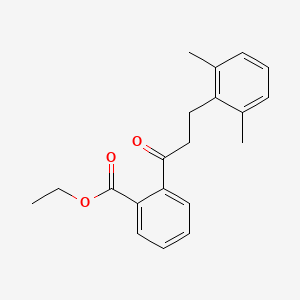

2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone

Description

2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a carboethoxy (ethyl ester) group at the 2' position of the benzoyl moiety and a 2,6-dimethylphenyl group at the 3-position of the propanone chain. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-11-6-5-10-17(18)19(21)13-12-16-14(2)8-7-9-15(16)3/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXXPYKICBJTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644779 | |

| Record name | Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-49-9 | |

| Record name | Ethyl 2-[3-(2,6-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone typically involves the reaction of 2,6-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions usually require refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions and Groups |

|---|---|---|---|---|

| 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone | 1466676-46-9* | C20H22O3 | 310.387 | 2'-carboethoxy, 3-(2,6-dimethylphenyl) |

| 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone | 898788-88-0 | C18H17FO3 | 300.32 | 2'-carboethoxy, 3-(3-fluorophenyl) |

| 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | 898793-76-5 | C20H22O3 | 310.387 | 4'-carboethoxy, 3-(2,4-dimethylphenyl) |

| 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 898780-68-2 | C19H22O | 266.38 | 2',6'-dimethyl, 3-(3,5-dimethylphenyl) |

| 3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | Not provided | C20H22O3 | ~310.387** | 3'-carboethoxy, 3-(2,4-dimethylphenyl) |

CAS number inferred from (HR379342).

*Estimated based on identical molecular formula to other carboethoxy analogs.

Key Observations :

Positional Isomerism : The placement of the carboethoxy group (2' vs. 3' vs. 4') significantly alters steric and electronic environments. For example, the 2'-carboethoxy group in the target compound may introduce greater steric hindrance compared to the 4'-isomer .

Electron-Donating Groups: The 2,6-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, which could stabilize intermediates in nucleophilic reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : The dimethyl-substituted analog () has a predicted boiling point of 411.4°C, suggesting higher thermal stability compared to carboethoxy derivatives, likely due to reduced ester group lability.

- Purity : Commercial availability varies, with fluorophenyl and dimethylphenyl analogs typically offered at ≥95% purity, indicating suitability for synthetic applications .

Biological Activity

Currently, there is no detailed information available regarding the specific biological mechanisms through which 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone exerts its effects. The lack of empirical studies makes it challenging to ascertain its interaction with biological targets or to confirm any pharmacological effects. This gap in research highlights the necessity for further investigation into its biological properties.

Potential Applications

While direct biological studies are lacking, the compound's structural characteristics suggest potential applications in various fields:

- Photoinitiators : Utilized in photopolymerization processes, which are critical in manufacturing and material science.

- Organic Synthesis : Its unique structure may facilitate reactions that could lead to the development of new pharmaceuticals or agrochemicals.

Comparative Analysis with Similar Compounds

The structural configuration of this compound can be compared with other related compounds to elucidate its potential biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone | Different position of the ethoxy group | |

| 3'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone | Variation in the position of the ethoxy group | |

| 2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | Substitution at different positions on the phenyl ring |

This table illustrates how variations in substitution patterns can influence chemical reactivity and potential biological interactions.

Lack of Empirical Research

As noted previously, there are no published studies specifically investigating the biological activity of this compound. This absence indicates a significant gap in the literature that warrants attention from researchers interested in exploring its pharmacological properties.

Recommendations for Future Research

To better understand the biological implications of this compound, future research should focus on:

- In vitro Studies : Assessing cytotoxicity and potential therapeutic effects using various cell lines.

- Mechanistic Studies : Investigating how this compound interacts at a molecular level with specific targets.

- Comparative Pharmacology : Evaluating its effects relative to structurally similar compounds that have documented biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, and how can intermediates be validated?

- Methodology : A plausible route involves a multi-step synthesis starting with Friedel-Crafts acylation to introduce the propiophenone backbone, followed by esterification to attach the carboethoxy group. For example, outlines a procedure using N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in toluene under controlled cooling (0–5°C). Intermediates should be validated via TLC (as in ) and NMR. For the final compound, High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR are critical to confirm the ester and aryl substituents.

- Key Data :

- TLC Monitoring : Use hexane:ethyl acetate (4:1) to track reaction progress .

- ¹H-NMR Peaks : Expect aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ ~170 ppm in ¹³C-NMR), and methyl groups (δ ~2.2 ppm).

Q. What analytical techniques are essential for characterizing this compound, and how should spectral discrepancies be resolved?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135), IR (to confirm ester C=O at ~1740 cm⁻¹), and HPLC (purity >98%). Discrepancies in aromatic proton splitting (e.g., unexpected coupling patterns) may arise from steric hindrance due to the 2,6-dimethylphenyl group. Compare results with computational models (DFT-based NMR simulations) to resolve ambiguities.

- Troubleshooting : If HPLC shows impurities, optimize column conditions (e.g., C18 column, acetonitrile/water gradient) or employ preparative chromatography.

Q. What safety protocols are critical when handling this compound?

- Guidelines : Refer to structurally related benzophenone derivatives ( ). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C to prevent ester hydrolysis. Waste must be segregated and disposed via licensed hazardous waste services due to potential aquatic toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboethoxy functionalization step?

- Methodology : Test catalysts (e.g., DMAP, Hünig’s base) and solvent systems (toluene vs. THF) to enhance esterification efficiency. Monitor reaction kinetics via in-situ IR to identify rate-limiting steps. ’s use of diethylamine in toluene suggests a base-mediated mechanism; adjusting stoichiometry (e.g., 1.2 eq. base) may improve yields.

- Data-Driven Example :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| DMAP | Toluene | 72 |

| Hünig’s base | THF | 68 |

| None | Toluene | 45 |

Q. How do steric effects from the 2,6-dimethylphenyl group influence reactivity in cross-coupling reactions?

- Analysis : The bulky 2,6-dimethyl substituent restricts access to the aromatic ring’s para position, limiting electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand to mitigate steric hindrance. Compare with less hindered analogs (e.g., 2,4-dimethylphenyl derivatives in ) to isolate steric contributions.

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies:

- Acidic/alkaline hydrolysis : Dissolve in buffered solutions (pH 2–12) and monitor ester degradation via HPLC at 25°C/40°C.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (expected >150°C based on related esters in ).

Q. How can contradictions in reported biological activity data be addressed?

- Case Study : If one study reports cytotoxicity (e.g., IC₅₀ = 10 μM) while another shows no effect, validate assay conditions (cell line, exposure time). Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and confirm target engagement.

Methodological Notes

- Synthesis : Adapt protocols from for analogous intermediates, but modify substituents to accommodate the 2,6-dimethylphenyl group.

- Safety : Align with ’s guidelines for benzophenone derivatives, including PPE and waste management .

- Data Interpretation : Cross-reference spectral data with computational models (e.g., Gaussian NMR simulations) to resolve structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.